3-(Dimethylamino)propyl ethyl carbonate
Description
Structure
3D Structure
Properties
CAS No. |
92671-74-4 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(dimethylamino)propyl ethyl carbonate |
InChI |
InChI=1S/C8H17NO3/c1-4-11-8(10)12-7-5-6-9(2)3/h4-7H2,1-3H3 |
InChI Key |
RBXXRUOLMPHZJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCCN(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Strategies for 3 Dimethylamino Propyl Ethyl Carbonate and Analogues
Esterification Pathways for Carbonate Bond Formation
The formation of the carbonate bond in 3-(Dimethylamino)propyl ethyl carbonate is typically achieved through an esterification reaction. This involves the reaction of an alcohol with a suitable carbonic acid derivative. In the context of synthesizing the target compound, the key precursors are 3-(dimethylamino)-1-propanol, which provides the aminoalkyl moiety, and a reagent that introduces the ethyl carbonate group.
One of the most common and effective methods for this transformation is the use of an acyl chloride, specifically ethyl chloroformate. This reaction, often carried out under Schotten-Baumann conditions, involves the nucleophilic attack of the hydroxyl group of 3-(dimethylamino)-1-propanol on the electrophilic carbonyl carbon of ethyl chloroformate. wikipedia.orgiitk.ac.in The presence of a base is crucial to neutralize the hydrogen chloride byproduct, driving the reaction to completion. organic-chemistry.org
Alternative, though less direct, pathways could involve transesterification reactions. In principle, 3-(dimethylamino)-1-propanol could be reacted with a dialkyl carbonate, such as diethyl carbonate, in the presence of a suitable catalyst. However, this method is generally less common for this specific type of compound and may require more stringent conditions to achieve high yields.
Synthetic Routes for Alkyl Dimethylaminoalkyl Carbonates
The synthesis of alkyl dimethylaminoalkyl carbonates, including the ethyl analogue, primarily relies on the reaction of an amino alcohol with an appropriate chloroformate. This approach offers a straightforward and generally high-yielding route to the desired products.
Approaches Utilizing Ethyl Chloroformate or Related Reagents
The reaction of 3-(dimethylamino)-1-propanol with ethyl chloroformate is a classic example of nucleophilic acyl substitution. iitk.ac.in The lone pair of electrons on the oxygen atom of the hydroxyl group in 3-(dimethylamino)-1-propanol attacks the carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion to form the stable carbonate product.
To facilitate this reaction and to neutralize the hydrochloric acid formed, a base is typically employed. The choice of base can influence the reaction rate and yield. Common bases include tertiary amines, such as triethylamine (B128534) or pyridine, as well as inorganic bases like sodium hydroxide (B78521) or potassium carbonate. jk-sci.com The reaction is often carried out in a biphasic system, particularly when using an inorganic base, which falls under the classification of the Schotten-Baumann reaction. wikipedia.org
A general reaction scheme is as follows:
(CH₃)₂N(CH₂)₃OH + ClCOOCH₂CH₃ + Base → (CH₃)₂N(CH₂)₃OCOOCH₂CH₃ + Base·HCl
The selection of the solvent is also an important parameter. Aprotic solvents such as dichloromethane, diethyl ether, or toluene (B28343) are often used to dissolve the reactants and facilitate the reaction. orgsyn.org
Distillation and Purification Techniques for Amine-Functionalized Carbonates
The purification of this compound and similar amine-functionalized carbonates requires methods that can effectively remove unreacted starting materials, the base hydrochloride salt, and any side products. Distillation is a primary method for purifying the final product, taking advantage of the differences in boiling points between the desired carbonate and impurities. allen.in
Given the presence of a tertiary amine, which can be prone to oxidation or other side reactions at high temperatures, vacuum distillation is often the preferred method. orgsyn.org By reducing the pressure, the boiling point of the compound is lowered, minimizing the risk of thermal decomposition.
Prior to distillation, a work-up procedure is typically necessary. This usually involves washing the reaction mixture with water or a mild aqueous basic solution to remove the hydrochloride salt of the base used in the reaction. The organic layer is then separated, dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure. orgsyn.org
For compounds with boiling points that are close to those of impurities, fractional distillation may be required to achieve high purity. The efficiency of the distillation is dependent on the type of distillation column used and the careful control of the distillation parameters, such as pressure and temperature.
Optimization of Reaction Conditions for Target Compound Synthesis
Optimizing the synthesis of this compound involves a systematic investigation of various reaction parameters to maximize the yield and purity of the product while minimizing reaction time and the formation of byproducts.
Key parameters that are typically optimized include:
Temperature: The reaction is often carried out at low temperatures, typically between 0 °C and room temperature, to control the exothermicity of the reaction between the highly reactive ethyl chloroformate and the amino alcohol. orgsyn.org Running the reaction at lower temperatures can also minimize potential side reactions.
Stoichiometry of Reactants: The molar ratio of 3-(dimethylamino)-1-propanol to ethyl chloroformate is a critical factor. A slight excess of one of the reactants may be used to ensure complete conversion of the other. The amount of base used is also important; typically, at least one equivalent is required to neutralize the generated HCl.
Choice of Base and Solvent: As mentioned earlier, the selection of the base (e.g., triethylamine, pyridine, NaOH) and solvent (e.g., dichloromethane, diethyl ether, toluene) can significantly impact the reaction. The optimal combination will depend on the specific reactivity of the substrates and the desired reaction conditions. The Schotten-Baumann approach, using an aqueous base and an organic solvent, can be particularly effective. wikipedia.orgcam.ac.uk
Reaction Time: The reaction time needs to be sufficient to ensure complete conversion. This is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
A design of experiments (DoE) approach can be employed for a more systematic optimization, allowing for the simultaneous variation of multiple parameters to identify the optimal reaction conditions efficiently.
Below is an interactive data table summarizing the key reaction parameters and their typical ranges for the synthesis of amine-functionalized carbonates.
| Parameter | Typical Range/Options | Effect on Reaction |
| Temperature | 0 °C to 25 °C | Controls reaction rate and minimizes side reactions. |
| Solvent | Dichloromethane, Diethyl ether, Toluene | Affects solubility of reactants and reaction rate. |
| Base | Triethylamine, Pyridine, NaOH, K₂CO₃ | Neutralizes HCl byproduct, drives reaction forward. |
| Reactant Ratio | 1:1 to 1:1.2 (Amino alcohol:Chloroformate) | Influences the extent of reaction and minimizes waste. |
| Reaction Time | 1 to 24 hours | Determines the completion of the reaction. |
By carefully controlling these parameters, the synthesis of this compound can be carried out efficiently and with high purity.
Mechanistic Investigations into the Chemical Behavior and Reactivity Profiles of 3 Dimethylamino Propyl Ethyl Carbonate
Nucleophilic Reactivity of the Carbonate Moiety with External Species
The carbonate moiety in 3-(Dimethylamino)propyl ethyl carbonate is an electrophilic center that can react with a range of nucleophiles. The reaction typically proceeds via a nucleophilic substitution mechanism. Two primary pathways are generally considered for the reaction of nucleophiles with asymmetric carbonates:
Attack at the Carbonyl Carbon (Acyl Cleavage): A nucleophile can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the displacement of one of the alkoxy groups (either ethoxy or 3-(dimethylamino)propoxy). This pathway is analogous to ester aminolysis or hydrolysis.
Attack at the α-Carbon (Alkyl Cleavage): Alternatively, a nucleophile can attack one of the α-carbons of the alkoxy groups in an SN2-type reaction, with the carbonate group acting as a leaving group.
The preferred pathway depends on the nature of the nucleophile, the reaction conditions, and the structure of the carbonate. For reactions involving amines (aminolysis), the attack at the carbonyl carbon is a well-documented route, leading to the formation of urethanes (carbamates) and an alcohol. abo.firesearchgate.net For instance, the aminolysis of cyclic carbonates is a common non-isocyanate route to produce polyhydroxyurethanes. abo.fi This reaction is generally found to be second order. researchgate.net
The presence of the intramolecular tertiary amine can potentially influence the reactivity of the carbonate center through anchimeric assistance (neighboring group participation), where the amine facilitates the reaction, though this is more common in systems leading to cyclization.
Chemical Behavior and Electrophilic Interactions of the Tertiary Amine Functional Group
The tertiary amine functional group, a dimethylamino group, is a key feature of the molecule, conferring basic and nucleophilic properties. Its interactions are central to the molecule's behavior in various chemical environments.
As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it a Brønsted-Lowry base. In the presence of a protic acid, the amine can readily accept a proton (H+) to form a quaternary ammonium (B1175870) cation.
R₃N + H-A ⇌ [R₃NH]⁺ + A⁻
This equilibrium is characterized by the pKa of the conjugate acid, [R₃NH]⁺. The specific pKa value determines the extent of protonation at a given pH. Once protonated, the positively charged ammonium ion associates with the corresponding anion (the counter-ion, A⁻) from the acid to form a salt. This protonation is a rapid and reversible process that significantly alters the molecule's physical properties, such as its solubility in polar solvents.
The tertiary amine group plays a critical role in the interaction with acidic gases like carbon dioxide (CO₂), particularly in aqueous media. Unlike primary or secondary amines, tertiary amines cannot form stable carbamates directly with CO₂ due to the absence of a proton on the nitrogen atom. researchgate.net Instead, the tertiary amine acts as a base catalyst for the hydration of CO₂. researchgate.net
The generally accepted mechanism involves the amine facilitating the reaction between CO₂ and water to form bicarbonate and a protonated amine. researchgate.net
R₃N + H₂O + CO₂ ⇌ [R₃NH]⁺ + HCO₃⁻
This catalytic role is fundamental in technologies for CO₂ capture. researchgate.netusn.no While the primary product is bicarbonate, small amounts of organic amine carbonates have also been identified in some systems. usn.no
Kinetic Studies of Chemical Transformations Involving the Carbonate and Amine Functions
Kinetic studies are essential for quantifying the rates of reaction and elucidating the detailed mechanisms of the transformations involving the carbonate and amine groups. Such studies typically involve monitoring the concentration of reactants and products over time under controlled conditions.
For substitution reactions at the carbonate center, such as aminolysis, determining the reaction order with respect to each reactant provides insight into the rate-determining step of the mechanism. The rate law is generally expressed as:
Rate = k[Carbonate]m[Nucleophile]n
where 'k' is the rate constant, and 'm' and 'n' are the reaction orders. For the aminolysis of five-membered cyclic carbonates, the reaction is typically found to follow second-order kinetics, where m = 1 and n = 1. researchgate.net This implies that the rate-determining step involves a bimolecular collision between one molecule of the carbonate and one molecule of the amine nucleophile.
To determine these orders experimentally, methods such as the initial rates method or isolation method (using a large excess of one reactant) are employed. A hypothetical data set for determining the reaction order for the reaction of this compound with a generic primary amine (R-NH₂) is presented below.
| Experiment | Initial [Carbonate] (M) | Initial [R-NH₂] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 5.0 x 10⁻⁴ |
This table is illustrative. Doubling the carbonate concentration (Exp. 1 vs. 2) doubles the rate, suggesting a first-order dependence. Doubling the amine concentration (Exp. 1 vs. 3) also doubles the rate, indicating a first-order dependence on the amine as well.
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies. It is determined by measuring the rate constant (k) at various temperatures and applying the Arrhenius equation:
k = A * e(-Ea/RT)
where A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R.
| Reaction System | Activation Energy (Ea) (kJ/mol) | Reference |
|---|---|---|
| CO₂ absorption in aqueous K₂CO₃ promoted by Ethylaminoethanol (EAE) | 81.7 | researchgate.net |
| Methylation of trialkylamines with Dimethyl Carbonate (DMC) | 79 | researchgate.net |
| Aminolysis of Carbonated Methyl Oleate by n-butylamine | 30 - 40 (Calculated Range) | abo.fi |
This table presents activation energies for related chemical systems to illustrate typical values for reactions involving amine and carbonate functionalities.
Influence of Reaction Environment and Solvation on Reactivity and Selectivity
The reactivity and selectivity of this compound are profoundly influenced by the surrounding reaction environment, particularly the choice of solvent. Solvation effects can alter reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and intermediates. The presence of the tertiary amino group in the molecule introduces the possibility of intramolecular catalysis, a factor that is highly sensitive to the solvent's properties.
The chemical behavior of this compound is dictated by two primary reactive sites: the electrophilic carbonyl carbon of the carbonate group and the nucleophilic and basic tertiary amino group. The interplay between these two functionalities is significantly modulated by the solvent.
In polar protic solvents , such as water, alcohols (e.g., ethanol, methanol), and carboxylic acids, the solvent molecules can act as hydrogen bond donors. This has several implications for the reactivity of this compound:
Solvation of the Amino Group: The lone pair of electrons on the nitrogen atom of the dimethylamino group can be solvated through hydrogen bonding with protic solvent molecules. This solvation reduces the nucleophilicity of the amino group, thereby diminishing its ability to participate in intramolecular reactions, such as attacking the carbonate carbonyl carbon.
Stabilization of Charged Intermediates: Polar protic solvents are effective at stabilizing charged species. In potential hydrolysis or alcoholysis reactions, these solvents can stabilize the formation of carbocation-like transition states, potentially favoring SN1-type mechanisms.
Solvolysis: Protic solvents can also act as nucleophiles, leading to solvolysis reactions where the solvent molecule directly attacks the electrophilic carbonyl carbon.
In polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, the solvent molecules possess significant dipole moments but lack acidic protons for hydrogen bond donation. The impact of these solvents on the reactivity of this compound is distinct from that of protic solvents:
Enhanced Nucleophilicity of the Amino Group: In the absence of hydrogen bonding from the solvent, the lone pair of the dimethylamino group is more available, increasing its nucleophilicity. This can enhance the rate of intramolecular reactions where the amino group acts as an internal nucleophile or base.
Neighboring Group Participation (NGP): The increased availability of the amino group's lone pair in aprotic solvents can facilitate neighboring group participation. The amino group can attack the electrophilic carbonyl carbon to form a cyclic intermediate. This intramolecular pathway is often kinetically favored over intermolecular reactions, leading to enhanced reaction rates. This phenomenon is also known as anchimeric assistance. wikipedia.org
Selectivity: The promotion of intramolecular pathways can lead to different product distributions compared to reactions in protic solvents. For instance, reactions that might proceed via intermolecular attack in a protic solvent could be dominated by intramolecular cyclization or rearrangement in an aprotic solvent.
The pH of the reaction medium, particularly in aqueous or protic environments, is another critical factor. Under acidic conditions, the dimethylamino group will be protonated, forming an ammonium salt. This protonation completely negates the nucleophilicity of the amino group and prevents its participation in intramolecular catalysis. Conversely, under basic conditions, the hydrolysis of the carbonate ester is generally accelerated through base-catalyzed mechanisms. cetjournal.itresearchgate.net
The following interactive table summarizes the expected relative reactivity of this compound in different solvent environments based on general principles of solvent effects on similar reactions.
| Solvent Type | Dielectric Constant (ε) | Expected Dominant Mechanism | Expected Relative Rate of Intramolecular Reaction |
| Water | High (~80) | Solvolysis (hydrolysis), potential for base-catalyzed hydrolysis | Low |
| Ethanol | Moderate (~24) | Solvolysis (ethanolysis), potential for base-catalyzed transesterification | Low to Moderate |
| Acetonitrile | High (~37) | Nucleophilic substitution, potential for intramolecular catalysis (NGP) | High |
| N,N-Dimethylformamide (DMF) | High (~37) | Nucleophilic substitution, potential for intramolecular catalysis (NGP) | High |
| Dimethyl sulfoxide (DMSO) | High (~47) | Nucleophilic substitution, potential for intramolecular catalysis (NGP) | Very High |
| Dichloromethane | Low (~9) | Slower nucleophilic substitution, intramolecular reactions may be favored | Moderate to High |
| Hexane | Low (~2) | Very slow reaction rates due to poor solubility of polar reactants and intermediates | Very Low |
Applications in Functional Materials Science and Polymer Chemistry
Role as a Monomer or Building Block for Advanced Polymer Architectures
Monomers containing tertiary amine groups are valuable for creating polymers with tailored properties. The dimethylamino group in 3-(Dimethylamino)propyl ethyl carbonate serves as a functional handle that can impart specific characteristics to a polymer backbone. This functionality is particularly useful for designing materials that can interact with their environment in a controlled manner. While research often focuses on a broad class of amine-functionalized monomers, the principles apply to structures like this compound for creating polymers with advanced architectures. These architectures are designed not just for their structural integrity but for their active roles in material systems, such as acting as pH-responsive or gas-sensitive components. rsc.org
Synthesis and Characterization of Functional Polycarbonates
Functional polycarbonates are a significant class of materials known for their biocompatibility and degradability. researchgate.net The incorporation of functional groups, such as the tertiary amine in this compound, into the polycarbonate backbone allows for the synthesis of materials with enhanced or "smart" properties.
The synthesis of functional polycarbonates can be achieved through various polymerization techniques. One of the most prominent methods is the ring-opening polymerization (ROP) of cyclic carbonate monomers. ibm.comresearchgate.net For a monomer like this compound, this would typically involve its conversion into a cyclic carbonate precursor. This precursor can then be polymerized, often with the aid of organocatalysts, to form aliphatic polycarbonates. acs.org This method is advantageous as it allows for good control over the polymer's molecular weight and structure. ibm.com
Alternative strategies include post-polymerization modification, where a base polymer is first synthesized and then functionalized with amine-containing groups. acs.org However, incorporating the functionality directly into the monomer, as with this compound, can offer more precise control over the distribution and density of the functional groups along the polymer chain. The presence of the amine group itself can also influence the polymerization process. Research into the ring-opening polymerization of trimethylene carbonate has shown that amine groups can act as initiators, creating polycarbonate-urethane bonds that affect the final material's properties. mdpi.com
| Polymerization Strategy | Description | Key Advantages |
| Ring-Opening Polymerization (ROP) | Polymerization of a cyclic carbonate precursor derived from the monomer. ibm.comresearchgate.net | High control over molecular weight and polymer architecture. ibm.com |
| Post-Polymerization Modification | A pre-synthesized polymer is chemically altered to add amine functionality. acs.org | Useful for modifying existing polymer systems. |
| Amine-Initiated ROP | The amine group on the monomer acts as an initiator for the polymerization reaction. mdpi.com | Creates unique polymer structures like polycarbonate-urethanes. mdpi.com |
The inclusion of the 3-(dimethylamino)propyl group into a polycarbonate backbone has a significant impact on the material's properties. The tertiary amine groups can influence hydrophilicity, thermal characteristics, and mechanical behavior. rsc.org For instance, increasing the content of amine-functionalized monomers in a copolymer can increase the material's hydrophilicity and affect its degradation rate. rsc.org
The structure of the functional group is a critical determinant of the polymer's ultimate performance. acs.org In polycarbonates, the balance between hydrophobic and hydrophilic segments, influenced by the amine groups, dictates properties like antimicrobial potency and selectivity. acs.org The amine functionality can also establish specific intermolecular interactions, such as hydrogen bonding, which can alter the mechanical and thermal properties of the resulting polymer. mdpi.com Establishing clear connections between the network structure (e.g., cross-link density) and physical properties is a key area of research in designing these advanced materials. researchgate.net
| Property | Influence of Amine Functionality |
| Hydrophilicity | Generally increases with higher amine content. rsc.org |
| Degradation Rate | Can be tailored by adjusting the concentration of amine-functionalized monomers. rsc.org |
| Antimicrobial Activity | The specific structure of the amine group is a key factor in determining potency and selectivity. acs.org |
| Thermal & Mechanical Properties | Affected by intermolecular forces like hydrogen bonding and changes in polymer chain packing. mdpi.com |
Development of Chemoresponsive and Smart Material Systems
A primary driver for incorporating tertiary amine functionalities into polymers is the development of "smart" materials that can respond to specific chemical stimuli. mdpi.com The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a Lewis base, capable of interacting with various chemical species.
Polymers containing tertiary amine groups, such as those derived from this compound, are particularly noted for their responsiveness to carbon dioxide (CO2). mdpi.comresearchgate.net This response is based on a reversible chemical reaction. In the presence of water, CO2 forms carbonic acid, which can protonate the tertiary amine, forming a bicarbonate salt. This transformation induces a significant change in the polymer's polarity and solubility. mdpi.comnih.gov
The reaction is as follows: R-N(CH₃)₂ + H₂O + CO₂ ⇌ R-N⁺H(CH₃)₂ + HCO₃⁻
This change is reversible; by removing the CO2 (e.g., by bubbling an inert gas like nitrogen or argon through the solution) or by increasing the temperature, the equilibrium shifts back, and the polymer returns to its original, less polar state. researchgate.net This "switchable" behavior is the foundation for numerous applications, from CO2 capture to smart coatings. nih.govrsc.org Amine-functionalized materials have shown significant promise as solid adsorbents for CO2 capture, mitigating issues associated with liquid amine scrubbing. nih.govresearchgate.net
The CO2-triggered change in polymer properties can be harnessed for sensing applications. The design of such sensors relies on translating the chemical interaction into a detectable signal. For example, the change in polarity upon CO2 binding could alter the optical properties of a polymer film, such as its refractive index or its interaction with an embedded fluorescent dye.
The design principles for these sensing systems include:
High Sensitivity and Selectivity: The amine groups must interact strongly and preferentially with the target analyte (e.g., CO2) over other species in the environment. rsc.org
Reversibility and Stability: For continuous sensing, the material must be able to cycle between its responsive and baseline states many times without significant degradation. researchgate.net
Signal Transduction: There must be a clear mechanism to convert the chemical event (amine protonation) into a measurable output, such as a change in color, fluorescence, or electrical conductivity.
Tunable Response: The concentration of amine groups within the polymer can be adjusted to tune the sensitivity and response range of the sensor, allowing for customization to specific environmental conditions. rsc.org
By carefully designing the polymer architecture and integrating it with a signal transduction mechanism, materials derived from monomers like this compound can serve as the active component in sophisticated chemical sensors.
Advanced Analytical Methodologies for Research on 3 Dimethylamino Propyl Ethyl Carbonate
Spectroscopic Techniques for Elucidating Molecular Structure and Confirming Purity
Spectroscopic methods are fundamental in determining the molecular structure of 3-(Dimethylamino)propyl ethyl carbonate and verifying its purity. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding distinct spectra that serve as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the propyl chain protons, and the dimethylamino group (a singlet).
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would display distinct peaks for the carbonyl carbon of the carbonate, the carbons of the ethyl and propyl groups, and the methyl carbons of the dimethylamino moiety. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O (carbonyl) stretch of the carbonate group, typically found in the region of 1740-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations and C-H stretching from the alkyl groups. nih.gov Techniques such as Fourier Transform Infrared (FTIR) spectroscopy provide high-resolution data for detailed analysis. nih.gov
Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy also provides information about molecular vibrations and is particularly useful for symmetric bonds that are weak in the IR spectrum. nih.gov
In modern research, experimental spectroscopic data is often compared with theoretical data obtained from computational methods like Density Functional Theory (DFT). researchgate.net This comparison helps to confirm spectral assignments and provides a deeper understanding of the molecule's electronic structure. researchgate.netrsc.org
| Spectroscopic Technique | Key Observables for this compound | Purpose |
| ¹H NMR | Chemical shifts, integration, and splitting patterns for ethyl, propyl, and dimethylamino protons. | Structural Elucidation |
| ¹³C NMR | Distinct peaks for carbonyl, alkoxyl, and alkyl carbons. nih.gov | Carbon Skeleton Mapping |
| Infrared (IR) | Strong C=O stretching vibration for the carbonate group (~1740-1750 cm⁻¹). nih.gov | Functional Group Identification |
| Raman | Complementary vibrational modes. nih.gov | Structural Confirmation |
| High-Resolution Mass Spec | Precise mass-to-charge ratio. | Molecular Formula Confirmation |
Chromatographic Separations for Compound Isolation and Quantitative Analysis
Chromatography is indispensable for the separation of this compound from reaction mixtures, as well as for its quantification. The choice of technique depends on the scale and purpose of the analysis.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique often used to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of the product spot. acs.org
Column Chromatography: For preparative scale purification, silica (B1680970) gel column chromatography is a standard method. mdpi.com The compound is separated from byproducts and unreacted starting materials based on differential adsorption to the stationary phase.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful analytical techniques for both qualitative and quantitative analysis.
Reversed-Phase (RP-HPLC): This is a common mode where a nonpolar stationary phase is used with a polar mobile phase. It is effective for separating and quantifying moderately polar compounds like this compound.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for polar compounds, using a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. mdpi.comnih.gov
Quantitative Analysis: By creating a calibration curve with standards of known concentration, UPLC and HPLC can be used to accurately determine the concentration of this compound in a sample. lcms.cz
| Chromatographic Method | Stationary Phase Example | Mobile Phase Example | Application |
| Thin-Layer Chromatography | Silica gel | Ethyl acetate (B1210297)/Hexane | Reaction Monitoring acs.orgmdpi.com |
| Column Chromatography | Silica gel | Gradient of Ethyl acetate in Hexane | Purification/Isolation mdpi.com |
| UPLC/HPLC (Reversed-Phase) | C18 | Acetonitrile/Water with formic acid | Purity Assessment & Quantification acs.org |
| UPLC/HPLC (HILIC) | Unbonded silica | Acetonitrile/Aqueous buffer | Analysis of polar compounds mdpi.comnih.gov |
Mass Spectrometry for Molecular Identification and Reaction Monitoring
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the identity and molecular weight of this compound.
Molecular Weight Confirmation: The molecular formula of this compound is C₈H₁₇NO₃, corresponding to a molecular weight of approximately 175.23 g/mol . nih.gov Mass spectrometry can confirm this molecular weight with high accuracy.
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide a very precise mass measurement, allowing for the unambiguous determination of the elemental composition. mdpi.com This is a definitive method for confirming the molecular formula of the synthesized compound. rsc.org
Coupling with Chromatography (LC-MS): The combination of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern chemical analysis. acs.org
LC-MS and LC-MS/MS: This hyphenated technique allows for the separation of components in a mixture by LC, followed by their detection and identification by MS. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information and enhancing specificity for quantitative analysis, especially for detecting trace-level impurities or degradation products. nih.gov This method is particularly useful for monitoring residual compounds in complex matrices. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of intact molecular ions. acs.orgrsc.org
Application of Analytical Techniques for Kinetic and Mechanistic Studies
To understand how a chemical reaction proceeds, including its rate and mechanism, analytical techniques are employed to monitor changes in the reaction mixture over time.
Reaction Monitoring: The progress of reactions involving this compound can be followed by taking aliquots at various time points and analyzing them using chromatography (TLC, HPLC, LC-MS) to determine the concentration of reactants and products.
In Situ Monitoring: For more detailed kinetic analysis, in situ (in the reaction vessel) spectroscopic techniques are often used.
In Situ IR Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy can monitor the real-time concentration changes of species in a solution. researchgate.net For a reaction involving this compound, one could follow the decrease in reactant peaks or the increase in the characteristic C=O peak of the carbonate product to determine reaction kinetics. researchgate.net
In Situ NMR Spectroscopy: This technique allows for the direct observation of all soluble species in a reaction mixture over time, providing rich data for elucidating complex reaction pathways and identifying transient intermediates. researchgate.net
By plotting concentration versus time, kinetic parameters such as the rate constant, reaction order, and activation energy can be calculated. researchgate.net Furthermore, the identification of byproducts or intermediates by LC-MS can provide crucial evidence to support or refute a proposed reaction mechanism. rsc.org
Theoretical and Computational Chemical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule at the electronic level. For 3-(Dimethylamino)propyl ethyl carbonate, methods like Density Functional Theory (DFT) or ab initio calculations would be employed to elucidate its electronic structure and predict its reactivity.
A primary step would be geometry optimization to determine the most stable three-dimensional conformation of the molecule. Subsequent calculations would yield a variety of electronic properties. For instance, the distribution of electron density would be analyzed through population analysis to determine partial atomic charges, identifying the most electron-rich and electron-deficient sites. The carbonyl carbon of the carbonate group and the nitrogen of the amino group would be of particular interest.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
An electrostatic potential map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for nucleophilic or electrophilic attack. For this compound, the lone pair on the nitrogen atom and the oxygen atoms of the carbonate group would be expected to be regions of negative potential, while the hydrogen atoms and the carbonyl carbon would be regions of positive potential.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | (Value in eV) | Indicates susceptibility to electrophilic attack |
| LUMO Energy | (Value in eV) | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |
| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule |
| Partial Atomic Charges | (Values for N, C=O, O) | Identifies reactive centers |
Note: The values in this table are illustrative as specific computational studies for this molecule are not available.
Molecular Dynamics Simulations of Compound Behavior in Various Milieux
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide insights into its behavior in different environments, such as in a pure liquid state or in solution with various solvents.
To perform an MD simulation, a force field is required. A force field is a set of parameters that describes the potential energy of the system as a function of the coordinates of its particles. For an organic molecule like this compound, standard force fields such as OPLS-AA, CHARMM, or GAFF could be employed and potentially refined.
Simulations of the bulk liquid phase would allow for the calculation of important thermodynamic and transport properties. The density, heat of vaporization, and diffusion coefficient could be determined and compared with any available experimental data to validate the chosen force field. Radial distribution functions would reveal the local molecular structure, for example, by showing the average distances between the nitrogen atom of one molecule and the carbonyl carbon of a neighboring molecule, indicating potential intermolecular interactions.
If this compound were to be studied as a solvent for an electrolyte, for instance, MD simulations could model the solvation structure of ions. The simulation would show how the carbonate and amino groups orient themselves around cations and anions, and the coordination numbers could be calculated. This is particularly relevant for applications in battery technology.
Table 2: Potential Outputs from Molecular Dynamics Simulations of this compound
| Simulated System | Property to be Determined | Importance |
| Pure Liquid | Density, Viscosity, Diffusion Coefficient | Understanding of bulk physical properties |
| In Aqueous Solution | Solvation Free Energy, Radial Distribution Functions | Insight into hydration and solubility |
| With Lithium Ions | Ion Coordination Number, Solvation Shell Structure | Relevance for electrolyte applications |
Note: This table represents the types of data that would be generated from MD simulations, should such studies be conducted.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful approach to investigate the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species.
For example, the hydrolysis of the carbonate group could be a reaction of interest. Quantum chemical methods would be used to map out the potential energy surface of the reaction. This would involve identifying the structures of the reactants, products, any intermediates, and the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.
Such studies would clarify whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving intermediates. The role of the dimethylamino group could also be investigated to see if it participates in the reaction, for example, through intramolecular catalysis.
Table 3: Illustrative Data from a Computational Study of the Hydrolysis of this compound
| Parameter | Calculated Value | Description |
| Activation Energy (Ea) | (Value in kJ/mol) | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Energy (ΔEr) | (Value in kJ/mol) | The net energy change of the reaction (exothermic or endothermic). |
| Transition State Geometry | (Bond lengths and angles) | The molecular structure at the peak of the energy barrier. |
| Key Vibrational Frequencies | (Imaginary frequency for TS) | Confirms the identity of the transition state. |
Note: This table is a template for the kind of data that would be obtained from a computational investigation of a reaction mechanism involving this compound.
Future Research Directions and Interdisciplinary Prospects
Exploration of Novel Synthetic Applications as a Versatile Reagent
The inherent reactivity of the ethyl carbonate and the nucleophilic nature of the dimethylamino group in 3-(Dimethylamino)propyl ethyl carbonate open up a wide array of possibilities for its use as a versatile reagent in organic synthesis. Future research could be directed towards harnessing these functionalities for the development of novel synthetic methodologies.
One area of exploration lies in its use as a protecting group for various functional groups. The ethyl carbonate moiety could potentially be employed to protect alcohols, phenols, and amines, with the dimethylamino group offering a handle for facile removal under specific conditions, such as changes in pH. This dual functionality could lead to more efficient and selective synthetic routes for complex molecules.
Furthermore, the compound's structure lends itself to applications in the synthesis of heterocyclic compounds. The electrophilic carbonyl carbon of the carbonate and the nucleophilic nitrogen of the tertiary amine could participate in intramolecular or intermolecular cyclization reactions, providing access to novel ring systems that may possess interesting biological or material properties. Research in this area could focus on developing catalytic systems that promote these transformations with high yield and stereoselectivity.
Another promising direction is its potential as a building block in the synthesis of functional polymers. The carbonate group can undergo transesterification or aminolysis reactions, allowing for the incorporation of the dimethylamino propyl side chain into polymer backbones. This could lead to the development of polymers with unique properties, such as enhanced solubility, pH-responsiveness, or metal-chelating capabilities.
A summary of potential synthetic applications is presented in the table below:
| Potential Application | Description | Key Functional Group(s) Involved |
| Protecting Group Chemistry | Reversible protection of alcohols, phenols, and amines. | Ethyl carbonate, Dimethylamino |
| Heterocyclic Synthesis | Formation of novel nitrogen-containing ring systems. | Ethyl carbonate, Dimethylamino |
| Functional Polymer Synthesis | Incorporation of dimethylamino propyl side chains into polymers. | Ethyl carbonate |
| Asymmetric Catalysis | Development of chiral ligands for metal-catalyzed reactions. | Dimethylamino |
Integration into Emerging Bio-Inspired and Advanced Material Systems
The biocompatible nature of carbonates and the pH-responsive character of the tertiary amine make this compound an attractive candidate for integration into bio-inspired and advanced material systems. Future research in this domain could unlock novel applications in biomedicine and materials science.
In the realm of drug delivery, the compound could be used as a component in the design of "smart" hydrogels or nanoparticles. The dimethylamino group, with its pKa in the physiological range, could impart pH-sensitivity to these materials, allowing for the controlled release of therapeutic agents in specific microenvironments, such as tumor tissues or inflamed sites.
Furthermore, the ability of the tertiary amine to be quaternized could be exploited for the development of antimicrobial surfaces. By grafting polymers derived from this compound onto medical devices or implants, and subsequently quaternizing the amino groups, surfaces with potent antimicrobial activity could be created, helping to prevent device-associated infections.
In the field of advanced materials, the compound could contribute to the development of CO2-capture technologies. Amine-containing materials are known to reversibly bind CO2, and polymers incorporating the dimethylamino propyl moiety could be designed for efficient and reversible capture of this greenhouse gas. Research could focus on optimizing the polymer architecture and porosity to maximize CO2 uptake and release with minimal energy input.
The potential applications in bio-inspired and advanced materials are summarized below:
| Material System | Potential Role of this compound | Targeted Application |
| pH-Responsive Hydrogels | Imparts pH-sensitivity for controlled release. | Drug Delivery |
| Antimicrobial Surfaces | Quaternized amine provides antimicrobial activity. | Medical Devices |
| CO2-Capture Materials | Amine groups for reversible CO2 binding. | Environmental Remediation |
| Bio-adhesives | Potential for creating strong, reversible adhesive materials. | Biomedical Engineering |
Potential for Interdisciplinary Collaboration in Chemical and Materials Engineering
The multifaceted nature of this compound provides a fertile ground for interdisciplinary collaboration between chemical and materials engineers. The synergy between these disciplines can accelerate the translation of fundamental research on this compound into practical applications.
Chemical engineers could focus on developing scalable and cost-effective synthesis routes for this compound and its derivatives. This would involve process optimization, reactor design, and the development of efficient purification techniques, which are crucial for making this compound readily available for larger-scale applications.
In parallel, materials engineers could investigate the structure-property relationships of materials incorporating this compound. This would involve advanced characterization techniques to understand how the presence of the dimethylamino propyl ethyl carbonate moiety influences the mechanical, thermal, and chemical properties of the resulting materials. This fundamental understanding is essential for designing materials with tailored performance characteristics.
A collaborative effort could also be directed towards the development of advanced manufacturing processes for fabricating devices and systems based on these new materials. For instance, techniques like 3D printing or electrospinning could be explored to create complex structures with controlled architectures for applications in tissue engineering or catalysis.
The table below outlines potential areas for interdisciplinary collaboration:
| Area of Collaboration | Chemical Engineering Focus | Materials Engineering Focus | Potential Outcome |
| Process Development | Scalable synthesis and purification. | Material formulation and processing. | Cost-effective production of functional materials. |
| Structure-Property Analysis | Reaction kinetics and modeling. | Advanced material characterization. | Design of materials with tailored properties. |
| Advanced Manufacturing | Reactor design for polymerization. | 3D printing and electrospinning. | Fabrication of complex devices and systems. |
| System Integration | Process control and automation. | Device design and testing. | Development of integrated systems for various applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
